molecular formula C10H14N2 B1428628 N-methyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 878025-42-4

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B1428628
M. Wt: 162.23 g/mol
InChI Key: ZXTRMHOUGKPHHM-UHFFFAOYSA-N
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Description

“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a heterocyclic compound . It is also known as MTQ. The compound has a molecular weight of 162.23 .


Synthesis Analysis

While specific synthesis methods for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” were not found in the search results, related compounds such as 5,6,7,8-tetrahydroisoquinoline have been synthesized through reduction .


Molecular Structure Analysis

The InChI code for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is 1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 . This indicates the compound has a molecular structure with 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a liquid at room temperature .

Scientific Research Applications

Catalytic Applications

  • Methylation of Quinolines : N-methyl-tetrahydroquinolines (MTHQs), which can be derived from the methylation of quinolines, are useful chemicals. A study demonstrated the synthesis of MTHQs using CO2 and H2, with a Ru(acac)3-triphos complex showing high activity and selectivity for the N-methylation reaction, achieving up to 99% yield of the desired product (Zhenhong He et al., 2017).

Synthetic Chemistry

  • One-Pot Synthesis : N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized via a one-pot reaction showing good to excellent yields. This transformation involved the cleavage of at least 11 bonds and the construction of 7 new bonds (Y. Wan et al., 2011).

Pharmacology

  • Antinociceptive Agents : Certain amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines, such as the N-ethyl-N-methyl analog, showed at least equipotent antinociceptive properties compared to nicotine in rodent tests, although their exact mechanism of action remains unknown (M. Dukat et al., 2004).

Enzymatic Reactions

  • Dynamic Kinetic Resolution : A study observed a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B, yielding a >60% yield of the (R)-acetamide (J. Crawford et al., 2007).

Biological Properties

  • Antiproliferative Activity : A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives were synthesized and tested for antiproliferative activity in various human cells. Compounds showing significant IC50 values were further synthesized as pure enantiomers to investigate the impact of stereochemistry on biological effects (G. Facchetti et al., 2020).

Organic Chemistry

  • Cross-Coupling Reactions : A copper(I) bromide catalyst was used for the cross-coupling reactions between aryl or heteroaryl halides and aqueous ammonia, producing primary aromatic or heteroaromatic amines with high yields under mild conditions (Deping Wang et al., 2009).

Antioxidant Activity

  • Evaluation of Antioxidant Activities : Amines with a fused nitrogen-containing heterocyclic ring, including 1,2,3,4-tetrahydroquinolines, were evaluated for their antioxidant activities. The presence of OH and NH2 groups ortho to the heterocyclic NH group significantly increased the induction period, indicating enhanced antioxidant activity (T. Nishiyama et al., 2003).

Biochemical Studies

  • Folate-Dependent Carbon Transfer : Research indicated that N-methylation of biogenic amines might be involved in certain schizophrenic disorders, with studies suggesting the involvement of methylenetetrahydrofolate reductase in the production of formaldehyde from MTHF, impacting the formation of tetrahydroisoquinoline or tetrahydro-β-carboline alkaloids (A. Pearson et al., 1975).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTRMHOUGKPHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Zerla, G Facchetti, M Fuse, M Pellizzoni… - Tetrahedron …, 2014 - Elsevier
Aqua iridium(III) complexes with 8-amino-5,6,7,8-tetrahydroquinolines CAMPY L1 and its derivatives as chiral ligands proved to be very efficient catalysts for the reduction of a wide …
Number of citations: 30 www.sciencedirect.com
Y Lin, Z Li, H Ma, Y Wang, X Wang, S Song… - …, 2020 - Wiley Online Library
Chemokine receptor CXCR4 and its natural ligand CXCL12 (also known as stromal cell‐derived factor‐1, or SDF‐1) regulate a broad range of physiological functions. Dysregulation of …
HH Nguyen, MB Kim, RJ Wilson, CJ Butch… - Journal of Medicinal …, 2018 - ACS Publications
CXCR4 is a G-protein-coupled receptor that interacts with its cognate ligand, CXCL12, to synchronize many physiological responses and pathological processes. Disruption of the …
Number of citations: 24 pubs.acs.org
Z Li, Y Wang, C Fu, X Wang, JJ Wang, Y Zhang… - European Journal of …, 2018 - Elsevier
The important roles of the CXCL12/CXCR4 axis in numerous pathogenic pathways involving HIV infection and cancer metastasis make the CXCR4 receptor an attractive target for the …
Number of citations: 20 www.sciencedirect.com
F Zhu, Y Wang, Q Du, W Ge, Z Li, X Wang, C Fu… - European Journal of …, 2020 - Elsevier
Structural optimization of aminopyrimidine-based CXCR4 antagonists is reported. The optimization is guided by molecular docking studies based on available CXCR4-small molecule …
Number of citations: 11 www.sciencedirect.com
Y Lin, Z Li, C Xu, K Xia, S Wu, Y Hao, Q Yang, H Ma… - Bioorganic …, 2020 - Elsevier
The chemokine receptor CXCR4 has been explored as a drug target due to its involvement in pathological conditions such as HIV infection and cancer metastasis. Here we report the …
Number of citations: 5 www.sciencedirect.com
S Dekkers, B Caspar, J Goulding… - Journal of Medicinal …, 2023 - ACS Publications
The C–X–C chemokine receptor type 4, or CXCR4, is a chemokine receptor found to promote cancer progression and metastasis of various cancer cell types. To investigate the …
Number of citations: 7 pubs.acs.org

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